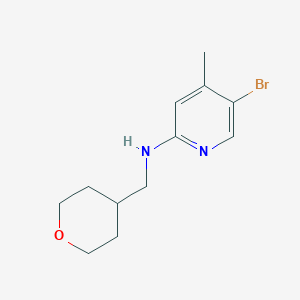

5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

Description

Introduction to 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

Historical Context and Discovery Timeline

The synthesis of this compound emerged from advancements in pyridine functionalization techniques during the early 21st century. While exact dates of its first synthesis are not explicitly documented in public literature, its structural analogs appear in patents and research articles after 2010, coinciding with increased interest in brominated heterocycles for drug discovery. The compound’s development aligns with methodologies such as palladium-catalyzed coupling reactions and nucleophilic substitutions, which became mainstream for introducing complex substituents to pyridine scaffolds.

Key milestones include:

- 2008–2012 : Reports on similar N-alkylated pyridinamines, such as 5-bromo-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, highlighted the role of tetrahydropyran moieties in modulating biological activity.

- 2015–2020 : Commercial availability of the compound through suppliers like Evitachem and Alchem Pharmtech signaled its adoption in medicinal chemistry workflows.

- 2020–2025 : Structural analogs of this compound were investigated in molecular docking studies targeting enzymes like thymidylate synthase, underscoring its relevance in anticancer research.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the convergence of aromatic and aliphatic heterocycles. Its significance arises from three key attributes:

- Electron-Deficient Pyridine Core : The bromine atom at the 5-position enhances electrophilic substitution reactivity, while the methyl group at the 4-position introduces steric effects that influence regioselectivity in further derivatization.

- Tetrahydro-2H-pyran-4-ylmethyl Group : This substituent contributes to the compound’s solubility in polar aprotic solvents and serves as a chiral center in asymmetric synthesis.

- Dual Reactivity : The amine group at the 2-position enables participation in both nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions, making it a versatile intermediate.

Studies have leveraged these properties to synthesize libraries of pyridine-based inhibitors for kinase targets, demonstrating its utility in fragment-based drug design.

Position Within Pyridine Derivative Classification Schemes

Pyridine derivatives are classified based on substitution patterns and functional groups. This compound falls into two overlapping categories:

Table 1: Classification of this compound

Its structural complexity places it among advanced intermediates in the synthesis of polycyclic architectures, such as fused pyranopyridines, which are prevalent in natural product-inspired drug candidates.

Properties

IUPAC Name |

5-bromo-4-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-9-6-12(15-8-11(9)13)14-7-10-2-4-16-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOBPOLWLSMAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H19BrN2O

- Molecular Weight: 299.21 g/mol

- CAS Number: 1220029-53-7

The biological activity of this compound primarily revolves around its role as an inhibitor of specific protein kinases involved in cell signaling pathways. One notable target is the activin-like kinase 5 (ALK5), which is part of the TGF-β signaling pathway. Inhibition of ALK5 has been linked to reduced tumor growth and fibrosis in various preclinical models.

Inhibition of ALK5

Recent studies have highlighted the effectiveness of pyridine derivatives, including compounds similar to this compound, in inhibiting ALK5. For instance, a related compound demonstrated an IC50 value of 25 nM for ALK5 autophosphorylation and showed significant antitumor efficacy in a CT26 xenograft model with minimal toxicity at doses of 30 mg/kg .

Antitumor Activity

The compound's structural features suggest it may possess antitumor properties. In vitro studies have indicated that derivatives with similar scaffolds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of the bromine atom and the tetrahydropyran moiety appears to enhance its biological activity by improving binding affinity to target proteins.

Case Studies

- Study on ALK5 Inhibition :

- Pharmacokinetic Studies :

Data Table: Summary of Biological Activities

Scientific Research Applications

Protein Kinase Inhibition

One of the primary applications of 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is its role as a protein kinase inhibitor . Protein kinases are crucial in regulating various cellular processes, including cell division, growth, and metabolism. Inhibiting these enzymes can have therapeutic implications for diseases such as cancer.

Case Studies and Research Findings

- Inhibition of Cyclin-dependent Kinases (CDKs) :

- Impact on Cancer Cell Lines :

Pharmacological Activities

Beyond its role in inhibiting protein kinases, this compound exhibits a range of pharmacological activities:

- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table highlights critical differences in substitution and physicochemical properties among closely related compounds:

†Estimated based on structural similarity. ‡Directly reported in .

Key Observations:

- Substituent Position Effects: The methyl group at position 4 (target compound) vs. position 3 (CAS 1220029-58-2) alters steric and electronic profiles.

- N-Substituent Variations : Replacing the tetrahydro-2H-pyran group with a 3-methylphenyl (CAS 1220036-88-3) eliminates the oxygen atom, reducing hydrogen-bond acceptors from 3 to 1 and increasing lipophilicity (XLogP3 ~3.2 vs. ~2.6) .

- Dual N-Methylation : CAS 1220036-22-5 incorporates N-methylation alongside the pyran group, increasing molecular weight (299.21 vs. 285.19) and lipophilicity (XLogP3 ~3.0) .

Preparation Methods

Preparation of Key Intermediate: 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

This intermediate is crucial for introducing the tetrahydro-2H-pyran-4-ylmethyl group.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Tetrahydro-2H-pyran-4-carboxylic acid, oxalyl chloride, DMF catalyst, CH2Cl2, 0 °C to RT, 2 h | Conversion of carboxylic acid to acid chloride | Monitored by TLC; reaction completion confirmed |

| 2 | Acid chloride intermediate dissolved in ether, cooled to -10 °C, reacted with diazomethane (CH2N2) in ether, warmed to RT, stirred 16-19 h | Formation of diazoketone intermediate | Reaction monitored by TLC |

| 3 | Treatment with 48% aqueous HBr at -10 °C, warmed to RT, stirred 1 h | Bromination to yield 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone | Yellow solid obtained; 1H-NMR confirms structure; TLC Rf = 0.7 (30% EtOAc:hexanes) |

This sequence yields the bromoketone intermediate in good purity, suitable for further coupling reactions.

Coupling of Pyridin-2-amine Derivative with Tetrahydro-2H-pyran-4-ylmethyl Group

- The amino group at the 2-position of the pyridine ring is alkylated with the bromoketone intermediate or related electrophilic species.

- Typical conditions involve nucleophilic substitution in aprotic solvents such as acetonitrile or dichloromethane.

- Bases like cesium carbonate may be used to facilitate the reaction at low temperatures (0 °C to RT).

- The reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

Selective Bromination at the 5-Position of Pyridine Ring

- Bromination is performed after introduction of the methyl and tetrahydropyranyl substituents to ensure regioselectivity.

- Common brominating agents include N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Reaction parameters such as solvent, temperature, and time are optimized to avoid over-bromination or side reactions.

Summary Data Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Pyridin-2-amine derivative with 4-methyl substitution |

| Key Intermediate | 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone |

| Bromination Agent | N-Bromosuccinimide (NBS) or Br2 |

| Solvents | CH2Cl2, CH3CN, ether |

| Temperature Range | -10 °C to RT |

| Reaction Time | 1–19 hours depending on step |

| Purification | Extraction, drying over sodium sulfate, concentration in vacuo, TLC monitoring |

| Characterization | 1H-NMR, LC-MS, TLC Rf values |

Research Findings and Notes

- The preparation methods emphasize mild reaction conditions to preserve the sensitive tetrahydropyranyl ring and avoid decomposition.

- Use of cesium carbonate as a base enhances nucleophilic substitution efficiency in coupling steps.

- Bromination is carried out post-alkylation to ensure selective substitution at the 5-position on the pyridine ring.

- The synthetic route is adaptable for scale-up and modification to introduce analogs for biological testing.

- Analytical techniques such as LC-MS and NMR spectroscopy are essential for monitoring reaction progress and confirming product identity.

Q & A

Basic: What are the common synthetic routes for 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine?

Answer:

The synthesis typically involves two key steps:

- Bromination : Introducing bromine at the 5-position of a 4-methylpyridin-2-amine precursor. This is often achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

- N-Alkylation : Reacting the brominated intermediate with tetrahydro-2H-pyran-4-ylmethyl bromide. This step requires a polar aprotic solvent (e.g., DMF or DMSO) and a base such as potassium carbonate to deprotonate the amine and facilitate nucleophilic substitution .

Critical Parameters : Temperature control (reflux conditions for alkylation) and solvent purity significantly impact yield. Scale-up considerations include transitioning from batch to continuous flow reactors for improved efficiency .

Basic: What analytical techniques are used to characterize this compound?

Answer:

Post-synthesis characterization employs:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with key signals for the pyridine ring (δ 7.5–8.5 ppm), tetrahydro-2H-pyran methylene groups (δ 3.0–4.0 ppm), and bromine-induced deshielding .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peak at m/z 315) and detects isotopic patterns consistent with bromine .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., N–H···N hydrogen bonds), crucial for understanding solid-state behavior .

Advanced: How can researchers optimize the N-alkylation step to minimize byproducts?

Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents like DMF enhance reaction rates but may increase side reactions. Alternatives like acetonitrile or THF can improve selectivity .

- Base Selection : Switching from KCO to milder bases (e.g., CsCO) reduces hydrolysis of sensitive intermediates .

- Design of Experiments (DoE) : Multivariate analysis (e.g., factorial design) identifies critical factors (temperature, stoichiometry) and interactions, reducing trial-and-error approaches .

Example : A central composite design revealed that maintaining a 1.2:1 molar ratio of alkylating agent to amine at 80°C maximizes yield (85%) while minimizing dialkylation byproducts .

Advanced: How can contradictory biological activity data for this compound be resolved?

Answer:

Contradictions often arise from:

- Structural Analogues : Subtle differences in substituents (e.g., tetrahydro-2H-pyran vs. cyclohexyl groups) alter binding affinity. Comparative studies using isosteric replacements can isolate pharmacophoric features .

- Assay Conditions : Variations in cell lines, solvent (DMSO concentration), or incubation time affect results. Standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility .

Case Study : Inconsistent IC values in kinase inhibition assays were traced to residual water in DMSO stocks, highlighting the need for rigorous solvent drying .

Advanced: What computational methods support reaction design for derivatives of this compound?

Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for bromination/alkylation steps, guiding solvent and catalyst selection .

- Reaction Path Search Tools : Software like GRRM (Global Reaction Route Mapping) explores alternative pathways, identifying low-energy routes to avoid kinetic traps .

- Machine Learning (ML) : Training models on existing reaction databases (e.g., Reaxys) accelerates condition optimization. For example, ML-driven predictions reduced the experimental screening required to achieve >90% yield in a related pyridine alkylation .

Advanced: How does the compound’s crystal structure influence its stability and solubility?

Answer:

- Hydrogen Bonding : Intermolecular N–H···N and C–H···Br interactions (observed in X-ray structures) stabilize the crystal lattice but reduce aqueous solubility. Co-crystallization with hydrophilic coformers (e.g., succinic acid) can enhance dissolution .

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) detect polymorphs. Form I (monoclinic, P2/c) dominates under standard conditions, while Form II (orthorhombic) appears at high humidity .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

- Continuous Flow Chemistry : Replaces batch reactors to improve heat/mass transfer, critical for exothermic alkylation steps .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitor reaction progression in real time, enabling immediate adjustments .

- Purification : Switch from column chromatography (lab-scale) to crystallization or antisolvent precipitation for cost-effective scale-up. Solvent selection (e.g., ethanol/water mixtures) ensures high purity (>99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.